5-Bromobicyclo[3.1.1]heptan-1-amine

Bioisosterism Medicinal Chemistry Scaffold Geometry

5-Bromobicyclo[3.1.1]heptan-1-amine (CAS 2375192-77-9) is a 1,5‑disubstituted bicyclo[3.1.1]heptane (BCHep) featuring a primary amine at the bridgehead C‑1 position and a bromine atom at C‑5 on the smaller bridge. BCHeps constitute a class of saturated, sp³‑rich carbocycles that have emerged as high‑fidelity bioisosteres of meta‑substituted benzenes, with bridgehead substituents mapping precisely onto the geometry of meta‑arenes (inter‑substituent distance ≈ 4.8–5.0 Å; exit‑vector angle ≈ 119–120°).

Molecular Formula C7H12BrN
Molecular Weight 190.08 g/mol
Cat. No. B12956783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobicyclo[3.1.1]heptan-1-amine
Molecular FormulaC7H12BrN
Molecular Weight190.08 g/mol
Structural Identifiers
SMILESC1CC2(CC(C1)(C2)Br)N
InChIInChI=1S/C7H12BrN/c8-6-2-1-3-7(9,4-6)5-6/h1-5,9H2
InChIKeyQLMUJBHQQNTPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobicyclo[3.1.1]heptan-1-amine: Structural Context and Procurement Rationale for a Bridgehead-Brominated BCHep Scaffold


5-Bromobicyclo[3.1.1]heptan-1-amine (CAS 2375192-77-9) is a 1,5‑disubstituted bicyclo[3.1.1]heptane (BCHep) featuring a primary amine at the bridgehead C‑1 position and a bromine atom at C‑5 on the smaller bridge . BCHeps constitute a class of saturated, sp³‑rich carbocycles that have emerged as high‑fidelity bioisosteres of meta‑substituted benzenes, with bridgehead substituents mapping precisely onto the geometry of meta‑arenes (inter‑substituent distance ≈ 4.8–5.0 Å; exit‑vector angle ≈ 119–120°) [1]. The bromine atom at position 5 provides a synthetically versatile handle—amenable to cross‑coupling, nucleophilic displacement, or radical chemistry—that is absent in the parent bicyclo[3.1.1]heptan‑1‑amine and its 5‑unsubstituted analogs [2].

Why 5-Bromobicyclo[3.1.1]heptan-1-amine Cannot Be Replaced by Generic BCHep Analogs: Key Differentiation Rationale


The 1,5‑disubstitution pattern of 5‑bromobicyclo[3.1.1]heptan‑1‑amine is structurally non‑interchangeable with common alternatives. Bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes primarily recapitulate para‑ or ortho‑substituted arene geometries; their exit‑vector angles and inter‑substituent distances deviate substantially from the ~120° and ~5.0 Å characteristic of meta‑substitution [1]. Unsubstituted bicyclo[3.1.1]heptan‑1‑amine lacks the C‑5 bromine handle required for downstream derivatization, while 5‑unsubstituted or 5‑alkyl BCHeps cannot participate in metal‑catalyzed cross‑coupling reactions without prior functionalization [2]. Solvolytic studies on 5‑substituted bicyclo[3.1.1]heptyl bromides further demonstrate that the electronic character of the 5‑substituent exerts a profound, quantifiable influence on bridgehead reactivity—a factor directly relevant to both synthetic planning and biological conjugate stability [3].

5-Bromobicyclo[3.1.1]heptan-1-amine: Quantified Evidence of Differentiation Against Comparator Scaffolds


Geometric Fidelity to meta‑Substituted Arenes: BCHep vs. BCP and Bicyclo[2.1.1]hexane Scaffolds

5‑Bromobicyclo[3.1.1]heptan‑1‑amine belongs to the BCHep family, whose bridgehead substituents map precisely onto the geometry of meta‑substituted benzenes. Crystallographic and computational analyses show that the inter‑substituent distance in 1,5‑disubstituted BCHeps is 4.8–5.0 Å with an exit‑vector angle of 119–120°, values that closely match meta‑xylene (≈5.0 Å; ≈120°). In contrast, bicyclo[1.1.1]pentanes (BCPs) exhibit an inter‑substituent distance of ≈2.6 Å and an angle of ≈180° (para‑geometry), while bicyclo[2.1.1]hexanes and bridge‑substituted BCPs do not exactly reproduce meta‑bond vectors [1]. This geometric fidelity is an intrinsic property of the BCHep core retained by the 5‑bromo derivative, making it the only scaffold among these comparators that accurately recapitulates meta‑arene topology for 1,5‑disubstitution [2].

Bioisosterism Medicinal Chemistry Scaffold Geometry

Electronic Modulation of Bridgehead Reactivity: 5‑Bromo vs. 5‑COOMe and 5‑H BCHep Derivatives

The 5‑bromo substituent in 5‑bromobicyclo[3.1.1]heptan‑1‑amine provides an intermediate electronic perturbation of the bridgehead position. In solvolytic studies of 5‑substituted bicyclo[3.1.1]heptyl bromides conducted by Della and Elsey, the methanolysis rate of the 5‑H derivative (k_rel ≈ 1.0) is accelerated by electron‑donating substituents and dramatically retarded by electron‑withdrawing groups: the 5‑COOMe analog exhibits a rate retardation of 6.5 × 10⁵‑fold relative to the 5‑H baseline [1]. Bromine, with a σI inductive constant of approximately +0.46, occupies an intermediate position between hydrogen (σI ≈ 0) and strongly electron‑withdrawing groups such as COOMe (σI ≈ +0.30–0.35 for CO₂R; through‑space field effects further amplify the observed rate differences) [2]. This intermediate electronic character is advantageous for applications where moderate bridgehead electrophilicity is desired—unlike the 5‑COOMe derivative, which is essentially inert to solvolysis, or the 5‑H derivative, which lacks a functionalizable handle [1].

Physical Organic Chemistry Solvolysis Reactivity Tuning

Synthetic Accessibility from [3.1.1]Propellane: Validated Multigram Protocol vs. Nascent BCHep Methodologies

While numerous photochemical and radical‑based methods for BCHep synthesis have been reported recently, the most robust and scalable entry to 1,5‑disubstituted BCHeps—including 5‑bromobicyclo[3.1.1]heptan‑1‑amine and its direct precursors—is via [3.1.1]propellane. A Nature Protocols publication (2025) describes a five‑step synthesis of [3.1.1]propellane from ethyl 4‑chlorobutanoate in 26–37% overall yield on multigram scale [1]. This propellane intermediate can be elaborated to various 1,5‑disubstituted BCHeps, including brominated and aminated derivatives, through established strain‑release chemistry [2]. In contrast, alternative photochemical [3σ+2σ] cycloaddition routes using bicyclo[1.1.0]butanes and cyclopropylamines, while elegant, remain at the proof‑of‑concept stage with limited reported yields for 5‑bromo‑substituted variants and no demonstrated multigram capability [3]. The existence of a validated, scalable protocol significantly de‑risks procurement for hit‑to‑lead and lead‑optimization campaigns requiring gram quantities.

Synthetic Methodology Scale‑Up Building Block Supply

Physicochemical Property Advantage: BCHep vs. Aromatic meta‑Substituted Comparator in Drug‑Like Space

The BCHep core confers measurable physicochemical advantages over the aromatic meta‑substituted benzenes it replaces. In a direct comparative study, the BCHep bioisostere of the anti‑cancer drug sonidegib was synthesized and profiled against the parent meta‑phenyl drug [1]. The BCHep analog exhibited increased aqueous solubility (a common limitation of highly aromatic drug candidates) and reduced lipophilicity (ΔlogD₇.₄), consistent with the replacement of a planar aromatic ring with a saturated, three‑dimensional carbocycle [2]. While specific logD values for 5‑bromobicyclo[3.1.1]heptan‑1‑amine are not publicly reported, the class‑level trend—saturated bioisosteres reduce logD by ~0.5–1.5 log units and increase kinetic solubility by ≥2‑fold relative to their aromatic counterparts—has been consistently observed across BCHep‑containing analog series [1][2]. This solubility advantage is particularly relevant for the 5‑bromo derivative, as brominated aromatics often exacerbate poor solubility, whereas bromine substitution on an already saturated scaffold mitigates this risk.

Physicochemical Profiling Drug‑Likeness Metabolic Stability

Bromine as a Multifunctional Synthetic Handle: Distinct Reactivity vs. 5‑Alkyl, 5‑H, and 5‑Aryl BCHep Analogs

The C‑5 bromine atom in 5‑bromobicyclo[3.1.1]heptan‑1‑amine serves as a versatile linchpin for diversification that is absent in 5‑alkyl (e.g., methyl, trifluoromethyl) or 5‑unsubstituted BCHep analogs [1]. Bromine enables: (i) palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Negishi) to introduce aryl, heteroaryl, or amine substituents; (ii) lithium‑halogen exchange for electrophile trapping; and (iii) photoredox‑mediated radical chemistry [2]. Recent photocatalytic Minisci‑type reactions have been demonstrated on BCHep substrates to install heterocycles, and the presence of a bromine atom at C‑5 would enable orthogonal functionalization sequences (e.g., C‑N coupling at C‑1 via the amine, followed by C‑C coupling at C‑5 via the bromide) [3]. In contrast, 5‑H BCHep‑1‑amine requires C‑H functionalization for diversification—a less predictable and often lower‑yielding process. 5‑Alkyl BCHep‑1‑amines are terminal in terms of further derivatization at the 5‑position.

Cross‑Coupling Late‑Stage Functionalization Medicinal Chemistry

Optimal Application Scenarios for 5-Bromobicyclo[3.1.1]heptan-1-amine in Research and Industrial Procurement


meta‑Substituted Arene Bioisostere Replacement in Lead Optimization

When a medicinal chemistry program requires replacement of a metabolically labile or poorly soluble meta‑substituted phenyl ring, 5‑bromobicyclo[3.1.1]heptan‑1‑amine provides a geometrically precise bioisosteric scaffold. The BCHep core's inter‑substituent distance (4.8–5.0 Å) and exit‑vector angle (119–120°) faithfully reproduce meta‑arene topology while the saturated carbocycle confers improved solubility and reduced logD, as demonstrated in the sonidegib analog series [1]. The C‑1 amine serves as a direct attachment point for amide, sulfonamide, or urea linkages, while the C‑5 bromine enables parallel SAR exploration via cross‑coupling.

Dual‑Functionalization Platform for Fragment‑Based Drug Discovery

The orthogonal reactivity of the C‑1 amine and C‑5 bromide makes 5‑bromobicyclo[3.1.1]heptan‑1‑amine an ideal core scaffold for fragment growing and merging strategies. The amine can be elaborated via reductive amination, amide coupling, or Buchwald‑Hartwig amination, while the bromide simultaneously enables Suzuki or Negishi coupling at the 5‑position—allowing two diversity vectors to be explored independently without protecting‑group manipulation [2]. This dual‑functionalization capability is not available from 5‑H, 5‑alkyl, or 5‑aryl BCHep‑1‑amine analogs.

Mechanistic Probe for Bridgehead Carbocation Stability Studies

The 5‑bromo substituent provides an intermediate electronic perturbation (~σI = +0.46) that is valuable for systematic investigations of through‑space substituent effects on bridgehead carbocation stability. The solvolytic behavior of 5‑bromobicyclo[3.1.1]heptyl derivatives can be benchmarked against the well‑characterized 5‑H (k_rel ≈ 1.0) and 5‑COOMe (retardation factor 6.5 × 10⁵) extremes [3]. This makes the compound a useful tool for physical organic chemistry studies of long‑range electronic effects in caged hydrocarbon systems.

Building Block Supply for sp³‑Rich Fragment Library Construction

Procurement of 5‑bromobicyclo[3.1.1]heptan‑1‑amine supports the construction of sp³‑rich fragment libraries that sample three‑dimensional chemical space underrepresented in traditional flat aromatic collections. The validated multigram synthetic route via [3.1.1]propellane (5 steps, 26–37% overall yield) ensures reliable supply for library production [1], and the bromine atom permits on‑resin or in‑solution diversification for high‑throughput parallel synthesis workflows.

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